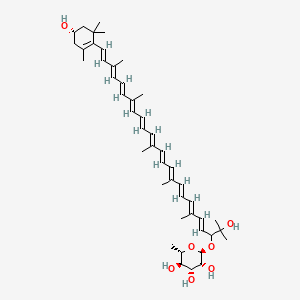

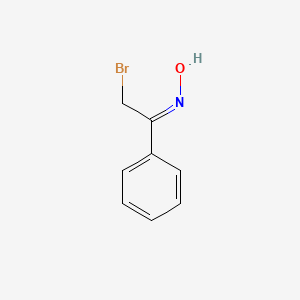

(NZ)-N-(2-溴-1-苯乙叉基)羟胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related hydroxylamines often involves transformations from primary amines, with procedures detailing specific reagents and conditions to achieve the desired hydroxylamine derivatives. For instance, the transformation of primary amines into n-monoalkylhydroxylamines involves several reagents and steps, indicating the complexity of synthesizing specific hydroxylamine compounds (Tokuyama, Kuboyama, & Fukuyama, 2003).

Molecular Structure Analysis

The molecular structure of hydroxylamine derivatives can be elucidated using techniques such as crystallography. Studies on related compounds, such as N-hydroxy-5-bromophenyl-2-carboxamidine, reveal detailed structural information, including crystal systems, space groups, and molecular dimensions, which are crucial for understanding the molecular geometry and interactions of these compounds (Chi Hong-xun, 2011).

Chemical Reactions and Properties

Hydroxylamine compounds engage in a variety of chemical reactions, including one-electron reductions and interactions with nitrosyl complexes, showcasing their reactivity and the formation of reduced species. Such reactions underscore the compounds' potential in synthesis and application in various chemical processes (Aoyagi, Mukaida, Kakihana, & Shimizu, 1985).

Physical Properties Analysis

The physical properties of hydroxylamine derivatives, such as solubility and stability, are influenced by their molecular structure. For instance, the stability and explosive nature of specific hydroxylamine compounds at certain temperatures can be critical for handling and application in chemical syntheses (Mitzel et al., 1996).

Chemical Properties Analysis

Hydroxylamine derivatives exhibit diverse chemical properties, including reductive abilities and interactions with various organic and inorganic reagents. The reductive bromination of N, N-bis(4-tert-butylphenyl)hydroxylamine, for example, highlights the unique reactivity of these compounds in substituting hydrogen atoms with bromine, facilitating their utility in organic synthesis (Golubev & Kim, 2019).

科学研究应用

化学性质和反应:

- Bordwell 和 Liu (1996) 研究了包括 N-苄基-N-苯基羟胺及其对溴衍生物在内的各种 N-苯基羟胺衍生物中 N-H 和 O-H 键的平衡酸度和均裂键离解能,深入了解了它们的化学反应性 (Bordwell 和 Liu,1996)。

合成和转化:

- Tokuyama、Kuboyama 和 Fukuyama (2003) 探索了一级胺向 N-单烷基羟胺的转化,包括草酸盐 N-羟基-(S)-1-苯乙胺,展示了合成羟胺衍生物的方法 (Tokuyama、Kuboyama 和 Fukuyama,2003)。

分析应用:

- Shendrikar (1969) 回顾了羟胺衍生物的分析应用,包括它们与各种金属离子的反应,突出了它们在化学分析中的效用 (Shendrikar,1969)。

与嘧啶碱基的反应:

- Sander、Priest 和 Scheffler (1979) 研究了羟胺缓冲液对卤尿嘧啶的脱卤作用,这可能与理解羟胺衍生物与核酸碱基的反应性相关 (Sander、Priest 和 Scheffler,1979)。

有机合成:

- Isowa 和 Kurita (1974) 描述了从 N-甲苯磺酰基-O-2,4,6-三甲基苄基羟胺合成 N-单烷基化羟胺(如 N-苄基羟胺)的方法,展示了羟胺衍生物在有机合成中的效用 (Isowa 和 Kurita,1974)。

农业研究中的放射性标记:

- Ando、Tecle、Toia 和 Casida (1990) 使用溴化衍生物对尼克霉素 Z(一种强效真菌和昆虫几丁质合成酶抑制剂)的放射性标记进行了一项研究。这项研究说明了溴化羟胺在农业生物化学中的潜在用途 (Ando、Tecle、Toia 和 Casida,1990)。

分光光度分析:

- George、Balasubramanian 和 Nagaraja (2007) 开发了一种使用甲基红测定药物制剂中羟胺及其衍生物的方法,展示了其在药物分析中的应用 (George、Balasubramanian 和 Nagaraja,2007)。

安全和危害

属性

IUPAC Name |

(NZ)-N-(2-bromo-1-phenylethylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6H2/b10-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIZBNJPBHXWFN-CSKARUKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-phenyl-1-ethanone oxime | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B1143581.png)

![2-Naphthalenol, 1-[(2-hydroxy-5-nitrophenyl)azo]-](/img/structure/B1143595.png)